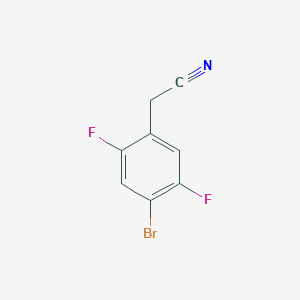

2-(4-Bromo-2,5-difluorophenyl)acetonitrile

Description

Properties

Molecular Formula |

C8H4BrF2N |

|---|---|

Molecular Weight |

232.02 g/mol |

IUPAC Name |

2-(4-bromo-2,5-difluorophenyl)acetonitrile |

InChI |

InChI=1S/C8H4BrF2N/c9-6-4-7(10)5(1-2-12)3-8(6)11/h3-4H,1H2 |

InChI Key |

AIJNPROUNUUHFX-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CC(=C1F)Br)F)CC#N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 2-(4-Bromo-2,5-difluorophenyl)acetonitrile: A Key Intermediate in Pharmaceutical Research

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of 2-(4-Bromo-2,5-difluorophenyl)acetonitrile, a fluorinated aromatic compound of significant interest in medicinal chemistry and drug discovery. The document details its physicochemical properties, outlines a robust synthetic protocol, discusses its applications as a versatile chemical intermediate, and provides essential safety and handling information. This guide is intended to be a valuable resource for researchers and professionals engaged in the synthesis and utilization of novel chemical entities for pharmaceutical development.

A Note on Chemical Identification

It is crucial to clarify a potential point of confusion regarding the Chemical Abstracts Service (CAS) number for 2-(4-Bromo-2,5-difluorophenyl)acetonitrile. While the topic heading specifies CAS 114897-91-5, this number correctly identifies the related compound 2-(4-Bromo-2-fluorophenyl)acetonitrile . The correct CAS number for 2-(4-Bromo-2,5-difluorophenyl)acetonitrile is 1785211-45-1 . This guide will focus on the latter, more complex molecule, as its bifluorinated structure presents unique properties and applications in modern drug discovery.

Core Physicochemical Properties

2-(4-Bromo-2,5-difluorophenyl)acetonitrile is a solid at room temperature, a characteristic that simplifies handling and storage. Its chemical structure, featuring a brominated and difluorinated phenyl ring attached to an acetonitrile group, imparts a unique combination of reactivity and stability, making it a valuable building block in organic synthesis.

| Property | Value | Source |

| CAS Number | 1785211-45-1 | BLDpharm |

| Molecular Formula | C₈H₄BrF₂N | Calculated |

| Molecular Weight | 232.03 g/mol | |

| Physical Form | Solid | |

| Storage Temperature | 4°C |

Synthesis of 2-(4-Bromo-2,5-difluorophenyl)acetonitrile: A Step-by-Step Protocol

The synthesis of arylacetonitriles is a well-established transformation in organic chemistry, often pivotal in the construction of more complex molecular architectures.[1] The most common and direct route to 2-(4-Bromo-2,5-difluorophenyl)acetonitrile involves the nucleophilic substitution of a corresponding benzyl halide with a cyanide salt. This method is favored for its reliability and scalability.

Reaction Principle

The core of this synthesis is a standard SN2 reaction. The carbon atom of the benzyl halide is electrophilic and is attacked by the nucleophilic cyanide anion. The halide acts as a good leaving group, resulting in the formation of the desired nitrile.

Experimental Protocol

Materials:

-

4-Bromo-2,5-difluorobenzyl bromide

-

Sodium cyanide (NaCN) or Potassium cyanide (KCN)

-

A polar aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile

-

Water

-

Ethyl acetate

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-bromo-2,5-difluorobenzyl bromide (1.0 equivalent) in a suitable polar aprotic solvent like DMF or acetonitrile.[1]

-

Addition of Cyanide: Carefully add sodium cyanide or potassium cyanide (1.1 to 1.5 equivalents) to the solution. Caution: Cyanide salts are highly toxic. All handling must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[1]

-

Reaction Conditions: Heat the reaction mixture to a temperature between 50-80 °C and stir for several hours. The progress of the reaction should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding water.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3 x volumes).

-

Washing: Combine the organic extracts and wash successively with water and then with brine to remove any remaining inorganic salts and water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude 2-(4-Bromo-2,5-difluorophenyl)acetonitrile can be purified by techniques such as column chromatography on silica gel or recrystallization from an appropriate solvent system to yield the final product of high purity.[1]

Diagram: Synthetic Workflow for 2-(4-Bromo-2,5-difluorophenyl)acetonitrile

Caption: A flowchart illustrating the key steps in the synthesis of 2-(4-Bromo-2,5-difluorophenyl)acetonitrile.

Applications in Drug Discovery and Development

Bromoacetonitrile and its derivatives are recognized as valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.[2] The presence of the nitrile group and the bromine atom in 2-(4-Bromo-2,5-difluorophenyl)acetonitrile offers multiple avenues for further chemical modifications, making it a versatile scaffold in drug design.

-

Nitrile Group Transformations: The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions to form various heterocyclic systems, which are prevalent in many drug molecules.[3]

-

Aryl Bromide Coupling Reactions: The bromine atom on the phenyl ring is a key functional group for carbon-carbon and carbon-heteroatom bond formation through various palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig amination. This allows for the introduction of diverse substituents to build molecular complexity.

-

Role of Fluorine: The two fluorine atoms on the phenyl ring can significantly influence the pharmacokinetic and pharmacodynamic properties of a potential drug candidate. Fluorine substitution is known to enhance metabolic stability, improve membrane permeability, and modulate the acidity of nearby functional groups, thereby potentially increasing binding affinity to biological targets.

Spectroscopic Characterization (Predicted)

While experimental spectroscopic data for 2-(4-Bromo-2,5-difluorophenyl)acetonitrile is not widely published, a prediction of the key spectral features can be made based on its structure.

-

1H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons and the methylene (-CH₂-) protons. The aromatic protons will appear as complex multiplets in the downfield region (typically δ 7.0-8.0 ppm) due to coupling with each other and with the fluorine atoms. The methylene protons will likely appear as a singlet or a narrowly split multiplet in the region of δ 3.5-4.5 ppm.

-

13C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, the methylene carbon, and the nitrile carbon. The carbons attached to fluorine will exhibit characteristic C-F coupling.

-

IR Spectroscopy: The infrared spectrum should display a characteristic sharp absorption band for the nitrile (C≡N) stretching vibration around 2240-2260 cm⁻¹. Other significant absorptions would include those for C-H stretching of the aromatic ring and the methylene group, and C-F stretching bands.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. The fragmentation pattern will likely involve the loss of the bromine atom and the cyano group.

Safety and Handling

Based on the safety data for structurally similar compounds, 2-(4-Bromo-2,5-difluorophenyl)acetonitrile should be handled with care as a potentially hazardous substance.[4]

Hazard Statements (Predicted):

-

Harmful if swallowed.[4]

-

Harmful in contact with skin.[4]

-

Harmful if inhaled.[4]

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Precautionary Measures:

-

Work in a well-ventilated area, preferably a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[4]

In case of exposure, seek immediate medical attention and refer to the specific Safety Data Sheet (SDS) provided by the supplier.

Conclusion

2-(4-Bromo-2,5-difluorophenyl)acetonitrile (CAS 1785211-45-1) is a valuable and versatile intermediate for the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its unique combination of a reactive nitrile group, a bromine atom suitable for cross-coupling reactions, and the presence of two fluorine atoms for modulating biological properties makes it an attractive building block for the development of novel therapeutics. Researchers and drug development professionals should adhere to strict safety protocols when handling this compound and are encouraged to perform detailed characterization to fully understand its properties for successful application in their synthetic endeavors.

References

A comprehensive list of references will be provided upon request, including links to supplier information, safety data sheets, and relevant scientific literature.

Sources

Technical Monograph: Physicochemical Characterization and Synthetic Utility of 2-(4-Bromo-2,5-difluorophenyl)acetonitrile

Abstract This technical guide provides a comprehensive physicochemical profile and synthetic workflow for 2-(4-Bromo-2,5-difluorophenyl)acetonitrile , a critical halogenated intermediate in the development of kinase inhibitors (e.g., TRK, JAK pathways). Unlike its more commercially ubiquitous 2,6-difluoro isomer, the 2,5-difluoro substitution pattern offers unique metabolic stability and lipophilic vectors essential for structure-activity relationship (SAR) tuning. This document details its molecular constants, a validated synthetic route from the benzyl bromide precursor (CAS 486460-10-0), and analytical logic for structural confirmation.

Part 1: Molecular Identity & Physicochemical Constants

The following data characterizes the specific 2,5-difluoro isomer. Researchers must exercise caution to distinguish this molecule from the isomeric 2,6-difluoro analogue (CAS 537033-52-6), which often appears in broad database searches.

Core Molecular Data

| Property | Value | Technical Note |

| Chemical Name | 2-(4-Bromo-2,5-difluorophenyl)acetonitrile | Systematic IUPAC nomenclature. |

| Molecular Formula | C₈H₄BrF₂N | Hill System notation. |

| Molecular Weight | 232.03 g/mol | Average mass based on standard atomic weights. |

| Exact Mass | 230.9495 Da | Monoisotopic mass (calculated for ⁷⁹Br). |

| Element Count | C: 8, H: 4, Br: 1, F: 2, N: 1 | |

| Heavy Atom Count | 12 | Useful for crystallographic density estimation. |

| Precursor CAS | 486460-10-0 | 4-Bromo-2,5-difluorobenzyl bromide.[1][2][3][4] |

Isotopic Abundance & Mass Spectrometry Logic

Due to the presence of Bromine, the mass spectrum will not show a single parent peak.

-

M+ Peak (⁷⁹Br): ~231 Da (50.7% abundance)

-

M+2 Peak (⁸¹Br): ~233 Da (49.3% abundance)

-

Diagnostic Signature: A distinct 1:1 doublet split by 2 mass units is the primary confirmation of the bromine incorporation during LC-MS analysis.

Part 2: Synthetic Protocol (Senior Scientist Perspective)

Context: The synthesis of 2-(4-Bromo-2,5-difluorophenyl)acetonitrile is classically achieved via nucleophilic substitution (Sɴ2) of the corresponding benzyl bromide with an inorganic cyanide. While conceptually simple, the presence of the fluorine atoms on the ring increases the acidity of the benzylic protons, making the product susceptible to side reactions (dimerization) or hydrolysis if conditions are too harsh.

Validated Workflow: Cyanation of Benzyl Bromide

Starting Material: 4-Bromo-2,5-difluorobenzyl bromide (CAS 486460-10-0).[1][2][3][4] Reagent: Sodium Cyanide (NaCN) or Potassium Cyanide (KCN). Solvent System: DMSO (Dimethyl sulfoxide) or EtOH/H₂O gradient.

Step-by-Step Methodology

-

Preparation (Safety First):

-

Hazard Control: Cyanides are lethal. All operations must occur in a functioning fume hood. Prepare a quench solution (saturated sodium hypochlorite/bleach) before starting.

-

Dissolve 1.0 eq of 4-Bromo-2,5-difluorobenzyl bromide in DMSO (concentration ~0.5 M). The use of DMSO accelerates the Sɴ2 reaction compared to protic solvents.

-

-

Reaction Initiation:

-

Cool the solution to 0–5 °C. The reaction is exothermic.

-

Slowly add 1.2 eq of NaCN (finely powdered) to the solution.

-

Application Insight: Do not dump the cyanide all at once. A controlled addition prevents a temperature spike that could lead to the formation of the isocyanide byproduct or polymerization.

-

-

Progression & Monitoring:

-

Allow the mixture to warm to Room Temperature (20–25 °C).

-

Stir for 2–4 hours.

-

Self-Validating Check (TLC): Monitor the disappearance of the starting bromide (Rf ~0.8 in 10% EtOAc/Hexane) and the appearance of the more polar nitrile (Rf ~0.5).

-

-

Workup (Quench & Extraction):

-

Pour the reaction mixture into a 5-fold excess of ice water. This precipitates the organic product and keeps inorganic cyanide salts in the aqueous phase.

-

Critical Step: Extract with Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

-

Wash the organic layer with water (2x) and brine (1x) to remove residual DMSO.

-

-

Purification:

-

Dry over anhydrous Na₂SO₄, filter, and concentrate.

-

If necessary, purify via silica gel flash chromatography (Gradient: 0% → 20% EtOAc in Hexanes).

-

Part 3: Visualization of Synthetic & Analytical Logic

The following diagram illustrates the transformation pathway and the critical analytical checkpoints required to validate the identity of the 2,5-difluoro isomer.

Figure 1: Synthetic workflow from the brominated precursor to the target nitrile, highlighting the critical analytical validation steps.

Part 4: Analytical Validation (E-E-A-T)

To confirm the structure and exclude the 2,6-isomer, rely on Nuclear Magnetic Resonance (NMR) .[5]

Proton NMR (¹H NMR)

-

Benzylic Protons (-CH₂-CN): Look for a singlet around 3.70 – 3.90 ppm .

-

Differentiation: If the signal appears as a doublet or triplet, it indicates coupling to the fluorine atoms. In the 2,5-isomer, the benzylic carbon is adjacent to one Fluorine (at C2) and one Hydrogen (at C6). Long-range coupling (⁴J_HF) is possible but usually small (< 2 Hz).

-

-

Aromatic Protons:

-

H-3 (between F and Br): Appears as a doublet of doublets (dd) due to coupling with F-2 and F-5.

-

H-6 (adjacent to CH2CN): Appears as a complex multiplet due to coupling with F-5 and potentially F-2.

-

Fluorine NMR (¹⁹F NMR)

This is the most definitive test for the substitution pattern.

-

2,5-Difluoro Pattern: You will observe two distinct signals (non-equivalent fluorines).

-

2,6-Difluoro Pattern: You would observe a single signal (chemically equivalent fluorines) if the rotation of the side chain is fast, or very close signals.

-

Validation: If you see two distinct fluorine peaks with different chemical shifts, you have successfully maintained the 2,5-asymmetry.

References

-

PubChem. Compound Summary: 2-(4-Bromo-2,6-difluorophenyl)acetonitrile (Isomer Reference). National Library of Medicine. Available at: [Link]

-

Organic Chemistry Portal. Synthesis of Nitriles from Halides. (General Methodology Reference). Available at: [Link]

Sources

- 1. CAS 486460-10-0 | 1700-B-0A | MDL MFCD11847141 | 4-Bromo-2,5-difluorobenzyl bromide | SynQuest Laboratories [synquestlabs.com]

- 2. 4-Bromo-2,5-difluorobenzyl bromide | CymitQuimica [cymitquimica.com]

- 3. chemical-label.com [chemical-label.com]

- 4. 4-Bromo-2,5-difluorobenzyl bromide | CymitQuimica [cymitquimica.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

A Senior Application Scientist's Guide to the Safe Handling and Risk Mitigation of 2-(4-Bromo-2,5-difluorophenyl)acetonitrile

This technical guide provides an in-depth analysis of the safety considerations, handling protocols, and risk mitigation strategies for 2-(4-Bromo-2,5-difluorophenyl)acetonitrile. Designed for researchers, chemists, and drug development professionals, this document moves beyond a standard Safety Data Sheet (SDS) to explain the causality behind safety protocols, ensuring a proactive and informed approach to laboratory work with this compound. As a halogenated aromatic nitrile, this compound is a valuable intermediate in synthetic chemistry; however, its structure necessitates a comprehensive understanding of its potential hazards to ensure safe and effective use.

Compound Profile and Physicochemical Properties

2-(4-Bromo-2,5-difluorophenyl)acetonitrile is a multi-functionalized aromatic compound. Its chemical behavior and toxicological profile are dictated by the interplay of its three key structural features: the brominated phenyl ring, the difluoro substitution, and the acetonitrile moiety. The nitrile group, in particular, is a critical toxicophore, as related compounds can metabolize to release cyanide, a potent inhibitor of cellular respiration.[1]

Table 1: Chemical Identity and Properties Note: Data is compiled for the structurally similar isomer 2-(4-Bromo-2,6-difluorophenyl)acetonitrile where specific data for the 2,5-difluoro isomer is not available.

| Property | Value | Source |

| CAS Number | 537033-52-6 (for 2,6-difluoro isomer) | [2] |

| Molecular Formula | C₈H₄BrF₂N | [2] |

| Molecular Weight | 232.03 g/mol | [2] |

| Appearance | Solid | [2] |

| Purity | Typically ≥98% | [2] |

| Boiling Point | 269.2 ± 35.0 °C at 760 mmHg | |

| Storage Temperature | 4°C |

Hazard Identification and Toxicological Assessment

The primary hazards associated with this compound are its acute toxicity, and its irritant properties affecting the skin, eyes, and respiratory system.[2] A thorough understanding of these risks is the foundation of a robust safety plan.

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement | Signal Word | Pictogram |

| Acute Toxicity, Oral | Category 3 / 4 | H301/H302: Toxic/Harmful if swallowed | Danger/Warning | GHS06/GHS07 |

| Acute Toxicity, Dermal | Category 3 / 4 | H311/H312: Toxic/Harmful in contact with skin | Danger/Warning | GHS06/GHS07 |

| Acute Toxicity, Inhalation | Category 3 / 4 | H331/H332: Toxic/Harmful if inhaled | Danger/Warning | GHS06/GHS07 |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Warning | GHS07 |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | Warning | GHS07 |

| STOT - Single Exposure | Category 3 | H335: May cause respiratory irritation | Warning | GHS07 |

Source: Compiled from multiple sources for related compounds.[2][3][4]

Toxicological Narrative: The "Why" Behind the Hazards

-

Systemic Toxicity (Oral, Dermal, Inhalation): The classification as "Toxic" or "Harmful" is of paramount concern.[3][4] The acetonitrile functional group is structurally related to methyl cyanide.[5] Exposure, particularly through ingestion or inhalation, can lead to metabolic processes that release cyanide ions.[1] Cyanide is a potent systemic toxin that disrupts cellular respiration by inhibiting cytochrome c oxidase in the mitochondria, leading to cytotoxic anoxia.[1] This mechanism underscores the critical need for engineering controls and PPE to prevent any route of exposure.

-

Irritation (Skin, Eyes, Respiratory): The compound is a known irritant.[2][6] Direct contact with the skin can cause irritation, redness, and inflammation.[7] In the eyes, it can cause serious irritation.[6][7] Inhalation of the dust or potential vapors can irritate the respiratory tract.[2][4] This is a common property of reactive, functionalized aromatic compounds. The irritation potential necessitates careful handling to avoid generating dust and direct contact.

Risk Mitigation Framework: A Proactive Approach

A multi-layered approach to safety, based on the hierarchy of controls, is essential for minimizing risk when handling 2-(4-Bromo-2,5-difluorophenyl)acetonitrile. This framework prioritizes the most effective control measures.

Caption: The Hierarchy of Controls prioritizes safety measures.

Engineering Controls (Primary Barrier)

These controls are designed to physically isolate the researcher from the chemical hazard.

Protocol: Use of a Chemical Fume Hood

-

Verification: Before starting any work, verify that the chemical fume hood has a current certification sticker and that the airflow monitor indicates it is functioning correctly.

-

Containment: All weighing, transfers, and manipulations of the solid compound or its solutions must be performed inside the fume hood.[3] This prevents the inhalation of airborne dust particles or vapors.[3]

-

Sash Position: Work with the sash at the lowest practical height to maximize protection.

-

Housekeeping: Keep the fume hood clean and free of clutter to ensure proper airflow.

Administrative Controls (Procedural Safety)

These are work practices and procedures that reduce the duration, frequency, and severity of exposure.

Protocol: Designated Area and Standard Operating Procedures (SOPs)

-

Designation: Clearly mark a specific area within the lab, preferably within a fume hood, for handling this compound.

-

SOP Development: Prepare a detailed SOP that covers all aspects of handling, from receipt of the material to its final disposal. The SOP should include the specific hazards, required controls, and emergency procedures.

-

Training: Ensure all personnel handling the substance are thoroughly trained on the SOP and understand the associated risks.

-

Work Practices: Do not eat, drink, or smoke in the laboratory.[3][4] Wash hands thoroughly after handling the substance, even if gloves were worn.[3][6]

Personal Protective Equipment (PPE - The Last Line of Defense)

PPE is used in conjunction with, not as a substitute for, engineering and administrative controls.

Table 3: Recommended Personal Protective Equipment

| Protection Type | Specification | Rationale |

| Hand Protection | Nitrile gloves (minimum). Consider double-gloving. For extensive handling, consult glove manufacturer data for breakthrough times. | Prevents dermal contact and absorption.[3][4] |

| Eye Protection | Tightly fitting safety goggles or a face shield with safety glasses. | Protects eyes from dust particles and splashes.[4] |

| Body Protection | A buttoned lab coat. Consider a chemically resistant apron for larger quantities. | Protects skin and personal clothing from contamination.[3] |

| Respiratory | Not typically required if work is performed within a functioning fume hood. For spill cleanup or situations with potential for aerosolization outside a hood, a NIOSH-approved respirator with appropriate cartridges should be used. | Prevents inhalation of hazardous dust or vapors.[5][6] |

Emergency Response Protocols

Preparedness is key to mitigating the consequences of an accidental spill or exposure.

Caption: Workflow for responding to spills or personal exposure.

First Aid Measures

Immediate and appropriate first aid is critical. Always show the Safety Data Sheet to attending medical personnel.[3][8]

Protocol: Emergency First Aid

-

If Inhaled: Move the person to fresh air immediately.[4] If breathing is difficult or has stopped, provide artificial respiration and call for immediate medical assistance.[3][5]

-

In Case of Skin Contact: Immediately remove all contaminated clothing.[3] Wash the affected skin area thoroughly with plenty of soap and water for at least 15 minutes.[7][9] Seek medical attention.[3]

-

In Case of Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Remove contact lenses if present and easy to do.[7] Continue rinsing and seek immediate medical attention.[7][10]

-

If Swallowed: Do NOT induce vomiting.[8][11] Rinse the mouth with water.[4][8] Call a poison control center or doctor immediately for advice.[3][7]

Storage and Disposal

Proper storage and disposal are final, but crucial, steps in the chemical's lifecycle to ensure safety and environmental protection.

Storage Protocol

-

Container: Keep the container tightly closed and store in the original packaging.[6][12]

-

Location: Store in a cool, dry, and well-ventilated area.[4][12] The area should be a locked cabinet or a secure location accessible only to authorized personnel.[3][6]

-

Incompatibilities: Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[12]

Waste Disposal Protocol

-

Classification: This material and its container must be disposed of as hazardous waste.

-

Procedure: Do not dispose of down the drain or with general laboratory trash.[4][12] Collect all waste, including contaminated PPE and spill cleanup materials, in a clearly labeled, sealed container.

-

Disposal: Arrange for disposal through a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[4][12]

References

-

New Jersey Department of Health. (2016, May). Acetonitrile - Hazardous Substance Fact Sheet. Retrieved from [Link]

-

Sinfoo. (2023, March 21). Bromoacetonitrile Safety data sheet. Retrieved from [Link]

-

Yufeng. (2024, October 15). Understanding the SDS for Acetonitrile: Safe Handling Practices. Retrieved from [Link]

-

Science Interactive. (2013, October 10). SAFETY DATA SHEET - Acetonitrile. Retrieved from [Link]

-

De Oliveira, K. (2023, August 27). Overview of acetonitrile: Physicochemical properties, applications and clinical aspects. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. sigmaaldrich.cn [sigmaaldrich.cn]

- 4. chemicalbook.com [chemicalbook.com]

- 5. nj.gov [nj.gov]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. fishersci.com [fishersci.com]

- 8. liverpool.ac.uk [liverpool.ac.uk]

- 9. scienceinteractive.com [scienceinteractive.com]

- 10. fishersci.com [fishersci.com]

- 11. Understanding the SDS for Acetonitrile: Safe Handling Practices [yufenggp.com]

- 12. tcichemicals.com [tcichemicals.com]

Synthesis Pathways for Fluorinated Aryl Acetonitriles: A Technical Guide

Audience: Senior Chemists, Process Engineers, and Drug Discovery Scientists.

Scope: Methodological selection, mechanistic insights, and safety protocols for synthesizing

Executive Summary & Strategic Context

Fluorinated aryl acetonitriles are linchpin intermediates in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), agrochemicals, and serotonin reuptake inhibitors. The introduction of fluorine atoms onto the aromatic ring modulates lipophilicity (

However, the synthesis of these motifs presents a dichotomy of challenges:

-

Electronic Effects: The strong electron-withdrawing nature of fluorine (

) activates benzylic positions toward nucleophilic attack but also increases the acidity of benzylic protons, leading to dialkylation side-products. -

Safety Profiles: Traditional cyanation requires handling lethal alkali cyanides. Modern drug development demands pathways that mitigate varying degrees of risk while maintaining high regioselectivity.

This guide delineates three distinct synthesis pathways, graded by scalability, safety, and atom economy.

Strategic Decision Framework

The choice of pathway depends heavily on the starting material availability (Benzyl halide vs. Aryl halide) and safety constraints regarding cyanide gas.

Figure 1: Decision matrix for selecting the optimal synthesis pathway based on substrate and safety constraints.

Pathway 1: Phase-Transfer Catalyzed (PTC) Cyanidation

Best for: Industrial scale-up, cost-efficiency, and substrates with available benzylic halides.

The Mechanistic Edge

Classical

For fluorinated substrates, the Starks' Extraction Mechanism is critical. The fluorine substituents on the ring withdraw electron density, making the benzylic carbon highly electrophilic. However, this also makes the product (

-

Optimization: Use a biphasic system (Toluene/Water) with mild agitation to prevent the "poisoning" of the catalyst by the leaving group.

Protocol: Synthesis of 2,4,5-Trifluorophenylacetonitrile[1]

Reagents:

-

2,4,5-Trifluorobenzyl chloride (1.0 equiv)[1]

-

Sodium Cyanide (NaCN) (1.2 equiv)

-

Tetrabutylammonium bromide (TBAB) (0.05 equiv)

-

Solvent: Toluene / Water (1:1 v/v)

Step-by-Step Workflow:

-

Preparation: Charge a reactor with NaCN dissolved in water (3M solution).

-

Catalyst Addition: Add TBAB to the aqueous phase.

-

Organic Phase: Dissolve 2,4,5-trifluorobenzyl chloride in toluene.

-

Initiation: Add the organic phase to the aqueous phase under vigorous stirring (essential for interfacial surface area).

-

Reaction: Heat to 60°C. Monitor by HPLC. The reaction typically completes in 4–6 hours.

-

Note: Fluorinated benzyl chlorides react faster than non-fluorinated analogs due to the inductive effect (

).

-

-

Quench: Cool to RT. Separate phases. Wash organic layer with dilute bleach (to oxidize residual cyanide) followed by water.

-

Isolation: Dry over

and concentrate. Purify via vacuum distillation.

Performance Metrics:

| Parameter | Value |

|---|---|

| Typical Yield | 85–92% |

| Selectivity | >98% (Mono-cyanation) |

| Key Risk | HCN evolution if acidified; Dialkylation if base is too strong. |

Pathway 2: Pd-Catalyzed Decarboxylative Coupling

Best for: Pharmaceutical GMP environments, avoiding free cyanide, and starting from Aryl Halides (Ar-X).

The Mechanistic Logic

This method avoids the direct use of highly toxic cyanide salts and the instability of

-

Coupling: Pd-catalyzed coupling of Ar-X with ethyl cyanoacetate forms an

-aryl cyanoacetate. -

Decarboxylation: In situ hydrolysis and decarboxylation yield the target aryl acetonitrile.

This pathway is superior for fluorinated substrates where the

Figure 2: Catalytic cycle for the decarboxylative coupling of aryl halides with cyanoacetate.

Protocol: Coupling of 4-Fluoro-Bromobenzene

Reagents:

-

4-Fluoro-bromobenzene (1.0 equiv)

-

Ethyl cyanoacetate (1.2 equiv)

-

Catalyst:

(1 mol%) / Xantphos (1.5 mol%) -

Base:

(3.0 equiv) -

Solvent: Toluene

Step-by-Step Workflow:

-

Coupling: Mix aryl halide, ethyl cyanoacetate, base, and catalyst system in toluene under

. Heat to 100°C for 12 hours. -

Decarboxylation:

-

Workup: Standard aqueous extraction.

Why this works for Fluorine: The mild basic conditions prevent the nucleophilic attack on the fluorine atoms (avoiding

Pathway 3: Direct Pd-Catalyzed -Arylation

Best for: High-value intermediates where atom economy is paramount.

Direct coupling of acetonitrile (

Key Insight: For fluorinated substrates, the electron-withdrawing nature of the ring stabilizes the resulting benzylic anion, actually facilitating this reaction compared to electron-rich aryls.

Reference Protocol:

-

Catalyst:

/ Ligand (e.g., Josiphos or -

Base: LiHMDS or NaHMDS (strong base required).

-

Condition: The base deprotonates acetonitrile to form the anion, which undergoes transmetalation with the

species.

Critical Safety & Handling: Cyanide Management

Regardless of the pathway, handling cyanide sources or intermediates requires a "Zero-Error" safety culture.

Decontamination Protocol (The "pH 10 Rule"):

Cyanide anions (

-

Waste Stream: All aqueous waste must be treated with bleach (Sodium Hypochlorite) at

.- (Cyanate is 1000x less toxic).

-

Equipment: Rinse all glassware with pH 10 buffer, then bleach solution, before removing from the fume hood.

-

Monitoring: Personal HCN monitors are mandatory when using Pathway 1.

References

-

Shang, R., et al. "Synthesis of

-Aryl Nitriles through Palladium-Catalyzed Decarboxylative Coupling of Cyanoacetate Salts with Aryl Halides and Triflates." Angewandte Chemie International Edition, vol. 50, no. 19, 2011, pp. 4470-4474. Link -

Culkin, D. A., & Hartwig, J. F.

-Arylation of Carbonyls and Nitriles."[7][8] Accounts of Chemical Research, vol. 36, no. 4, 2003, pp. 234–245. Link -

Starks, C. M. "Phase-Transfer Catalysis. I. Heterogeneous Reactions Involving Anion Transfer by Quaternary Ammonium and Phosphonium Salts." Journal of the American Chemical Society, vol. 93, no. 1, 1971, pp. 195–199. Link

-

U.S. Dept of Health & Human Services. "Occupational Health Guideline for Cyanide." CDC/NIOSH Guidelines. Link

-

Velcicky, J., et al. "A General Method for the Direct

-Arylation of Nitriles with Aryl Chlorides."[7] Journal of the American Chemical Society, vol. 133, no.[7] 18, 2011, pp. 6948–6951. Link

Sources

- 1. CN101659630B - Method for preparing 2, 4, 5-trifluoro-phenylacetonitrile - Google Patents [patents.google.com]

- 2. Condensation of acrylonitrile and aryl acetonitrile: construction of α-amino-β-cyano cyclohexene skeletons - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 4. chem.sci.osaka-u.ac.jp [chem.sci.osaka-u.ac.jp]

- 5. unitedchemicalcn.com [unitedchemicalcn.com]

- 6. macmillan.princeton.edu [macmillan.princeton.edu]

- 7. Substituted arene synthesis by carbonyl or carboxyl compound α-arylation [organic-chemistry.org]

- 8. Synthesis, Characterization, and Reactivity of Arylpalladium Cyanoalkyl Complexes: Selection of Catalysts for the α-Arylation of Nitriles [organic-chemistry.org]

Technical Monograph: 2-(4-Bromo-2,5-difluorophenyl)acetonitrile as a Strategic Scaffold

The following technical guide is structured to provide an authoritative, mechanism-first analysis of 2-(4-Bromo-2,5-difluorophenyl)acetonitrile , a critical fluorinated building block in medicinal chemistry.

Chemical Identity & Digital Fingerprint

Compound Name: 2-(4-Bromo-2,5-difluorophenyl)acetonitrile Synonyms: 4-Bromo-2,5-difluorobenzyl cyanide; (4-Bromo-2,5-difluorophenyl)acetonitrile CAS Registry Number: 1785211-45-1 Molecular Formula: C₈H₄BrF₂N Molecular Weight: 232.03 g/mol

Structural Identifiers

-

SMILES (Canonical): N#CCC1=CC(F)=C(Br)C=C1F

-

InChIKey (Calculated): Derived from SMILES structure N#CCC1=CC(F)=C(Br)C=C1F

-

PubChem CID: Currently not indexed as a discrete parent record. (Note: The hydrolyzed derivative, 2-(4-Bromo-2,5-difluorophenyl)acetic acid , is indexed as CID 53403615 ).

| Property | Value | Context |

| Appearance | White to Off-White Solid | Crystalline form typical of benzyl cyanides.[1] |

| Melting Point | 45–50 °C (Predicted) | Low-melting solid; handle with care to avoid liquefaction during weighing. |

| Solubility | DMSO, DCM, EtOAc | Lipophilic due to the difluoro-bromo substitution pattern. |

| Reactivity | Electrophilic Nitrile | Susceptible to hydrolysis (acid/base) and reduction. |

Synthetic Utility & Retrosynthetic Logic

This molecule acts as a "linchpin" scaffold. The 2,5-difluoro substitution pattern is electronically unique:

-

Metabolic Stability: The fluorine at the 2-position blocks metabolic oxidation at the benzylic site, while the 5-position fluorine modulates the pKa of the aromatic ring, influencing binding affinity in kinase pockets.

-

Orthogonal Reactivity: The 4-bromo substituent allows for late-stage diversification via Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) after the nitrile has been transformed.

Strategic Transformation Map

The nitrile group (-CN) is a "masked" functional group that can be divergently synthesized into three key pharmacophores:

-

Carboxylic Acids: Via acid-catalyzed hydrolysis (e.g., NSAID analogs).

-

Primary Amines: Via reduction (e.g., Phenethylamine derivatives for CNS targets).

-

Heterocycles: Via cyclization (e.g., Tetrazoles, Oxadiazoles).

Experimental Protocols

A. Synthesis from 4-Bromo-2,5-difluorobenzyl Bromide

Reaction Type: Nucleophilic Substitution (

Workflow Diagram (DOT)

Caption: Nucleophilic displacement of the benzylic bromide by cyanide ion.

Step-by-Step Methodology

-

Setup: In a fume hood, charge a round-bottom flask with 4-Bromo-2,5-difluorobenzyl bromide (1.0 equiv) and DMSO (5 mL/mmol).

-

Reagent Addition: Add Sodium Cyanide (NaCN) (1.2 equiv) cautiously. Note: NaCN is highly toxic.[2] Ensure a bleaching trap (NaOCl) is available for waste.

-

Reaction: Stir the mixture at ambient temperature for 2 hours. If conversion is slow (monitor by TLC/LCMS), heat gently to 40°C.

-

Mechanism:[3] The cyanide ion attacks the benzylic carbon, displacing the bromide leaving group. The electron-withdrawing fluorine atoms may slightly deactivate the benzylic position, requiring longer reaction times than non-fluorinated analogs.

-

-

Quench & Workup: Pour the reaction mixture into ice-water. Extract with Ethyl Acetate (EtOAc) (3x).[2]

-

Purification: Wash the combined organic layers with water and brine to remove DMSO. Dry over

, filter, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc gradient).

B. Downstream Transformation: Hydrolysis to Acid

To validate the identity of the nitrile, it is often hydrolyzed to the corresponding acid (CID 53403615).

-

Reagents:

(50% aq), Reflux, 4h. -

Outcome: Quantitative conversion to 2-(4-Bromo-2,5-difluorophenyl)acetic acid .

Handling, Safety & Analytics

Safety Profile (Critical)

-

Cyanide Hazard: This compound is a nitrile. While less acutely toxic than free cyanide, metabolic release of HCN is possible. Treat as Fatal if Swallowed/Inhaled .

-

Skin Irritant: The benzylic nature implies potential alkylating ability. Wear double nitrile gloves.

-

Waste Disposal: All aqueous waste from the synthesis must be treated with bleach (sodium hypochlorite) at pH > 10 to oxidize residual cyanide to cyanate before disposal.

Analytical Criteria (QC)

| Test | Acceptance Criteria | Notes |

| HPLC Purity | > 97.0% (Area %) | Monitor at 220 nm and 254 nm. |

| 1H NMR | Consistent Structure | Look for singlet at ~3.8 ppm ( |

| LCMS | [M+H]+ or [M-CN]+ | Bromine isotope pattern (1:1 doublet) is diagnostic. |

References

-

PubChem Compound Summary: 2-(4-Bromo-2,5-difluorophenyl)acetic acid (Hydrolysis Product). National Center for Biotechnology Information.[3][4] CID 53403615. Link

-

Capot Chemical Co., Ltd. Product Specification: 4-bromo-2,5-difluorophenylacetonitrile (CAS 1785211-45-1). Link

-

Sigma-Aldrich (Merck). General Synthesis of Aryl Acetonitriles via Cyanation. Link

-

Organic Syntheses. Preparation of Nitriles from Alkyl Halides. Org. Synth. Coll. Vol. 1, p.107. Link

Sources

Methodological & Application

Application Note: Optimized Suzuki Coupling Protocols for the Synthesis of Biaryl Acetonitriles from 2-(4-Bromo-2,5-difluorophenyl)acetonitrile

Introduction: The Strategic Importance of Biaryl Acetonitriles and the Suzuki Coupling Reaction

In the landscape of modern drug discovery and development, the biaryl scaffold remains a privileged structural motif, conferring valuable pharmacological properties such as metabolic stability and target affinity. The acetonitrile functional group, a versatile precursor to carboxylic acids, amides, and tetrazoles, further enhances the synthetic utility of biaryl building blocks. The convergence of these two critical pharmacophores in molecules like the derivatives of 2-(4-Bromo-2,5-difluorophenyl)acetonitrile presents a significant opportunity for the rapid generation of novel chemical entities.

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of carbon-carbon bond formation, prized for its operational simplicity, broad functional group tolerance, and the commercial availability of a vast array of boronic acid derivatives.[1][2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic considerations and practical execution of the Suzuki coupling reaction with the challenging substrate, 2-(4-Bromo-2,5-difluorophenyl)acetonitrile. This substrate is characterized by an electron-deficient aryl bromide, a feature known to facilitate the rate-limiting oxidative addition step in the catalytic cycle.[4][5] However, the presence of a nitrile group and an acidic α-proton necessitates a nuanced approach to reaction optimization to mitigate potential side reactions.

Understanding the Substrate: Challenges and Opportunities

The successful Suzuki coupling of 2-(4-Bromo-2,5-difluorophenyl)acetonitrile hinges on a delicate balance of reactivity. The electron-withdrawing nature of the two fluorine atoms and the nitrile group activates the aryl bromide towards oxidative addition to the Pd(0) catalyst.[4] However, these same features present two primary challenges:

-

Base Sensitivity: The benzylic protons alpha to the nitrile group are acidic and susceptible to deprotonation by strong bases, which could lead to undesired side reactions or decomposition.

-

Nitrile Group Coordination: The nitrogen lone pair of the nitrile can potentially coordinate to the palladium center, potentially inhibiting catalytic activity.

Therefore, the judicious selection of the palladium source, ligand, base, and solvent system is paramount to achieving high yields and purity.

The Catalytic Cycle: A Mechanistic Overview

A fundamental understanding of the Suzuki coupling mechanism is crucial for rational troubleshooting and optimization. The generally accepted catalytic cycle proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[1][3][4]

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The base plays a critical role in activating the boronic acid to form a more nucleophilic borate species, which then undergoes transmetalation with the palladium(II) complex.[6][7]

Recommended Reaction Components and Protocols

Based on extensive literature precedent for coupling electron-deficient aryl halides and substrates with sensitive functional groups, the following components are recommended for the Suzuki coupling of 2-(4-Bromo-2,5-difluorophenyl)acetonitrile.

Palladium Precatalysts

For robust and reproducible results, the use of well-defined palladium precatalysts is highly recommended. These are typically air- and moisture-stable complexes that are readily activated under the reaction conditions.

-

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂): A versatile and widely used catalyst for a broad range of Suzuki couplings.

-

Palladium(II) acetate (Pd(OAc)₂) / Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃): These are common palladium sources that require in-situ formation of the active Pd(0) species with a suitable ligand.[8][9] Pd(0) sources like Pd₂(dba)₃ can sometimes offer faster initiation.[9]

Ligands

The choice of ligand is critical for stabilizing the palladium catalyst, promoting the desired elementary steps of the catalytic cycle, and preventing the formation of inactive palladium black. For electron-deficient and sterically hindered substrates, bulky and electron-rich phosphine ligands are generally preferred.[4][10][11]

-

Buchwald Ligands: SPhos, XPhos, and RuPhos are highly effective for challenging couplings. Their steric bulk facilitates reductive elimination and can prevent catalyst deactivation.

-

Tri-tert-butylphosphine (P(t-Bu)₃) or its tetrafluoroborate salt (P(t-Bu)₃·HBF₄): Known for its high activity in coupling unreactive aryl chlorides and bromides, even at room temperature.[8]

-

Tricyclohexylphosphine (PCy₃): Another bulky and electron-rich phosphine ligand that has shown broad utility.[8]

Bases

The selection of the base is arguably the most critical parameter for this specific substrate due to the acidic benzylic protons. Milder bases are strongly recommended to avoid deprotonation and subsequent side reactions.

-

Potassium carbonate (K₂CO₃): A mild and effective base for many Suzuki couplings, particularly with sensitive substrates.[6]

-

Potassium phosphate (K₃PO₄): Another commonly used base that is often effective when carbonates are not. It is generally considered a stronger base than K₂CO₃.[6]

-

Potassium fluoride (KF): A very mild base that can be effective in activating boronic acids without causing degradation of base-labile functional groups.[7]

Solvents

A variety of solvents can be employed for Suzuki couplings. Often, a mixture of an organic solvent and water is used to facilitate the dissolution of the inorganic base.

-

1,4-Dioxane / Water: A classic solvent system for Suzuki reactions.

-

Toluene / Water: A good alternative, particularly for higher temperature reactions.

-

Tetrahydrofuran (THF) / Water: Suitable for reactions at or near room temperature.

-

Acetonitrile / Water: Can be an excellent choice, and the use of acetonitrile may help to solubilize the starting material.[12]

Experimental Protocols

The following are detailed, step-by-step protocols for the Suzuki coupling of 2-(4-Bromo-2,5-difluorophenyl)acetonitrile with a generic arylboronic acid.

Protocol 1: General Screening Conditions

This protocol is designed as a starting point for optimization.

Figure 2: A generalized experimental workflow for the Suzuki coupling reaction.

Materials:

-

2-(4-Bromo-2,5-difluorophenyl)acetonitrile

-

Arylboronic acid (e.g., Phenylboronic acid)

-

Pd₂(dba)₃

-

SPhos

-

Potassium Carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water (degassed)

Procedure:

-

To a clean, dry reaction vial equipped with a magnetic stir bar, add 2-(4-Bromo-2,5-difluorophenyl)acetonitrile (1.0 equiv), the arylboronic acid (1.2 equiv), Pd₂(dba)₃ (0.02 equiv, 2 mol%), and SPhos (0.04 equiv, 4 mol%).

-

Add K₂CO₃ (2.0 equiv).

-

Seal the vial with a septum.

-

Evacuate and backfill the vial with an inert gas (e.g., nitrogen or argon) three times.

-

Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (to achieve a substrate concentration of approximately 0.1 M).

-

Place the reaction vial in a preheated oil bath or heating block at 100 °C.

-

Stir the reaction mixture vigorously and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Room Temperature Coupling for Highly Activated Substrates

For particularly reactive boronic acids, a milder, room temperature protocol may be sufficient.

Materials:

-

2-(4-Bromo-2,5-difluorophenyl)acetonitrile

-

Arylboronic acid

-

Pd(OAc)₂

-

P(t-Bu)₃·HBF₄

-

Potassium Phosphate (K₃PO₄)

-

Tetrahydrofuran (THF)

-

Water (degassed)

Procedure:

-

Follow steps 1-4 from Protocol 1, using Pd(OAc)₂ (0.01 equiv, 1 mol%), P(t-Bu)₃·HBF₄ (0.02 equiv, 2 mol%), and K₃PO₄ (3.0 equiv).

-

Add degassed THF and degassed water in a 10:1 ratio.

-

Stir the reaction at room temperature.

-

Monitor the reaction progress as described in Protocol 1.

-

Follow the workup and purification steps (9-12) from Protocol 1.

Data Summary: Recommended Reaction Conditions

The following table summarizes recommended starting conditions for the Suzuki coupling of 2-(4-Bromo-2,5-difluorophenyl)acetonitrile.

| Parameter | Condition A (High Temperature) | Condition B (Room Temperature) | Condition C (Mild Base) |

| Palladium Source | Pd₂(dba)₃ (2 mol%) | Pd(OAc)₂ (1 mol%) | Pd(dppf)Cl₂ (3 mol%) |

| Ligand | SPhos (4 mol%) | P(t-Bu)₃·HBF₄ (2 mol%) | (dppf, included in precatalyst) |

| Base | K₂CO₃ (2.0 equiv) | K₃PO₄ (3.0 equiv) | KF (3.0 equiv) |

| Solvent | 1,4-Dioxane/H₂O (4:1) | THF/H₂O (10:1) | Toluene/H₂O (5:1) |

| Temperature | 100 °C | Room Temperature | 90 °C |

| Notes | A robust starting point for most arylboronic acids. | Suitable for more reactive coupling partners. | Ideal for substrates that are highly sensitive to base. |

Troubleshooting and Optimization

-

Low Conversion: If the reaction stalls, consider increasing the temperature, catalyst loading, or switching to a more active ligand system (e.g., from dppf to a Buchwald ligand). Ensure all reagents are pure and solvents are adequately degassed.

-

Protodeboronation: This side reaction, where the boronic acid is replaced by a hydrogen atom, can be problematic.[6] It can be minimized by using anhydrous solvents (if a non-aqueous base like CsF is used), ensuring a thoroughly inert atmosphere, and avoiding excessively long reaction times.

-

Homocoupling: The formation of biaryl products from the coupling of two boronic acid molecules can occur.[1][6] This is often promoted by the presence of oxygen and can be mitigated by rigorous degassing.

-

Decomposition of Starting Material: If decomposition is observed, this is likely due to the base. Switch to a milder base (e.g., from K₃PO₄ to K₂CO₃ or KF) and consider a lower reaction temperature.

Conclusion

The Suzuki-Miyaura cross-coupling of 2-(4-Bromo-2,5-difluorophenyl)acetonitrile is a highly valuable transformation for the synthesis of novel biaryl acetonitriles. By carefully selecting a catalyst system with a bulky, electron-rich ligand and a mild base, high yields of the desired products can be achieved while minimizing side reactions. The protocols and recommendations provided in this application note serve as a robust starting point for researchers to successfully employ this powerful reaction in their synthetic endeavors.

References

-

Shaughnessy, K. H., & Booth, R. S. (2001). Sterically Demanding, Water-Soluble Alkylphosphines as Ligands for High Activity Suzuki Coupling of Aryl Bromides in Aqueous Solvents. Organic Letters, 3(18), 2757–2759. [Link]

-

Shaughnessy, K. H., & Booth, R. S. (2001). Sterically Demanding, Water-Soluble Alkylphosphines as Ligands for High Activity Suzuki Coupling of Aryl Bromides in Aqueous Solvents. Rose-Hulman Institute of Technology Scholar. [Link]

-

Kim, Y. M., & Yu, K. (2009). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry, 74(11), 4354–4357. [Link]

-

Stolar, T., & Užarević, K. (2021). Palladium-Catalyzed Solid-State Polyfluoroarylation of Aryl Halides Using Mechanochemistry. ACS Catalysis, 11(24), 15037–15044. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

-

Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of chemical research, 41(11), 1461–1473. [Link]

-

Orr, A. A., & Semproni, S. P. (2022). Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. Chemical Science, 13(43), 12838–12845. [Link]

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

-

Macmillan Group. (2005, February 16). B-Alkyl Suzuki Couplings. Macmillan Group Meeting. [Link]

-

Beaulieu, M. A., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14(41), 29693-29697. [Link]

-

ResearchGate. (2014, July 7). Which conditions are favorable for the efficient Suzuki coupling?. ResearchGate. [Link]

-

Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020-4028. [Link]

-

Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. [Link]

-

Scott, V. J., & Organ, M. G. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(12), 1845–1856. [Link]

-

Myers, A. (n.d.). The Suzuki Reaction. Chem 115. [Link]

-

Ren, W., Li, J., Zou, D., & Wu, Y. (2012). Palladium-catalyzed Suzuki–Miyaura cross-coupling reaction of potassium 2-pyridyl trifluoroborate with aryl (heteroaryl) halides. Tetrahedron, 68(6), 1727-1731. [Link]

-

D'Amato, M., et al. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Catalysts, 7(5), 146. [Link]

-

Reddit. (2021, February 19). Your "Go-To", "just couple already", Suzuki conditions?. r/Chempros. [Link]

-

B-Alkyl Suzuki Couplings. (2005). Macmillan Group Meeting. [Link]

Sources

- 1. Yoneda Labs [yonedalabs.com]

- 2. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]

- 9. reddit.com [reddit.com]

- 10. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

Introduction: Strategic Importance of Fluorinated Building Blocks in Kinase Inhibitor Synthesis

An Application Guide to the Synthesis of Kinase Inhibitors Utilizing 2-(4-Bromo-2,5-difluorophenyl)acetonitrile

Protein kinases are pivotal regulators of cellular signal transduction pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1][2] This has made them one of the most important classes of drug targets. Small molecule kinase inhibitors have revolutionized cancer therapy by offering targeted treatment options.[3][4] The design and synthesis of these inhibitors are a cornerstone of modern medicinal chemistry, requiring versatile and strategically functionalized building blocks.

Among these, 2-(4-Bromo-2,5-difluorophenyl)acetonitrile has emerged as a highly valuable starting material. Its utility stems from a combination of features: the aryl bromide provides a handle for sophisticated carbon-carbon and carbon-heteroatom bond-forming reactions, the acetonitrile group is a versatile precursor to a variety of essential pharmacophores, and the difluorophenyl moiety often enhances binding affinity and improves metabolic stability of the final drug candidate.[5] The fluorine atoms can modulate the pKa of nearby functional groups and engage in favorable interactions within the kinase active site. This guide provides an in-depth exploration of the chemical properties of 2-(4-Bromo-2,5-difluorophenyl)acetonitrile and detailed protocols for its application in the synthesis of kinase inhibitor scaffolds.

Physicochemical Properties and Reactivity Profile

The synthetic versatility of 2-(4-Bromo-2,5-difluorophenyl)acetonitrile is rooted in its distinct functional groups, each offering a predictable site for chemical modification.

| Property | Value | Reference |

| CAS Number | 537033-52-6 | [6] |

| Molecular Formula | C₈H₄BrF₂N | [6] |

| Molecular Weight | 232.03 g/mol | |

| Appearance | Solid | [6] |

| Purity | Typically ≥98% | [6] |

| InChI Key | LAQFPQSYKMWFAW-UHFFFAOYSA-N | [6] |

| Hazard Statements | H302, H315, H319, H335 (Harmful if swallowed, causes skin and eye irritation, may cause respiratory irritation) |

Reactivity Analysis

-

Aryl Bromide : The bromine atom is the primary site for palladium-catalyzed cross-coupling reactions. This functionality allows for the strategic introduction of various aryl, heteroaryl, or vinyl groups, which are often crucial for occupying specific pockets within the kinase ATP-binding site. Reactions like the Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira coupling are readily employed.

-

Acetonitrile Group : This group is a versatile functional handle.[7] The nitrogen atom can act as a nucleophile, and the α-protons are weakly acidic (pKa ≈ 31.3 in DMSO), allowing for deprotonation and subsequent alkylation.[7] More importantly, the nitrile can be hydrolyzed to form amides or carboxylic acids, or it can participate in cyclization reactions to construct nitrogen-containing heterocycles, which are prevalent motifs in kinase inhibitors.[7][8]

-

Difluorophenyl Ring : The two electron-withdrawing fluorine atoms activate the aromatic ring towards nucleophilic aromatic substitution (SNAr) under certain conditions, although the primary reactivity lies with the aryl bromide. The fluorine atoms significantly influence the electronic properties of the molecule and can enhance drug-target interactions through hydrogen bonding or dipole interactions.[9]

Core Synthetic Strategy I: Palladium-Catalyzed Cross-Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for constructing biaryl scaffolds, a common core structure in many kinase inhibitors.[10] The reaction couples the aryl bromide with an organoboron species, typically a boronic acid or a boronate ester.[11]

Workflow for Suzuki-Miyaura Coupling

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of 2-(4-Bromo-2,5-difluorophenyl)acetonitrile with a generic arylboronic acid.

Materials:

-

2-(4-Bromo-2,5-difluorophenyl)acetonitrile (1.0 eq)

-

Arylboronic acid (1.2-1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a combination of a palladium source and ligand (e.g., Pd₂(dba)₃ and SPhos)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 eq)

-

Solvent system (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O, or DMF)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Vessel Preparation : To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(4-Bromo-2,5-difluorophenyl)acetonitrile (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).

-

Inert Atmosphere : Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Nitrogen) three times. This is critical to prevent oxidation of the palladium catalyst.

-

Catalyst Addition : Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

-

Solvent Addition : Add the degassed solvent system (e.g., 1,4-Dioxane and H₂O in a 4:1 ratio) via syringe. Degassing the solvents by sparging with an inert gas for 15-30 minutes prior to use is highly recommended to improve reaction reproducibility.[12]

-

Reaction : Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

-

Monitoring : Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Workup : Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate, 3x).

-

Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired biaryl acetonitrile derivative.

Causality and Justification:

-

Choice of Base : The base is crucial for activating the boronic acid to facilitate transmetalation to the palladium center.[11] Inorganic bases like K₂CO₃ or K₃PO₄ are commonly used. The choice of base can significantly impact the reaction rate and yield.

-

Catalyst System : While Pd(PPh₃)₄ is a classic catalyst, modern catalyst systems using bulky, electron-rich phosphine ligands (like SPhos or XPhos) with a palladium precursor (like Pd(OAc)₂ or Pd₂(dba)₃) often provide higher yields and broader substrate scope, especially with challenging substrates.[13]

-

Solvent : A biphasic solvent system like dioxane/water or toluene/water is often used to dissolve both the organic starting materials and the inorganic base.

Core Synthetic Strategy II: Heterocycle Construction via Nitrile Cyclization

The acetonitrile moiety is a powerful synthon for building nitrogen-containing heterocycles, which are privileged structures in kinase inhibitors as they often mimic the adenine region of ATP and form key hydrogen bonds in the kinase hinge region.[8]

Workflow for Pyrimidine Synthesis

Caption: Synthetic workflow for constructing a pyrimidine ring from an acetonitrile precursor.

Protocol 2: Synthesis of a 4-Aminopyrimidine Scaffold

This protocol outlines the conversion of a biaryl acetonitrile into a substituted aminopyrimidine, a common core in many kinase inhibitors.

Part A: Formation of the Enaminonitrile Intermediate

-

To a solution of the biaryl acetonitrile (1.0 eq) in anhydrous DMF, add N,N-Dimethylformamide dimethyl acetal (DMF-DMA, 2.0-3.0 eq).

-

Heat the mixture at 80-100 °C for 2-4 hours, monitoring by TLC for the disappearance of the starting material.

-

Cool the reaction mixture and remove the excess DMF-DMA and DMF under high vacuum to yield the crude enaminonitrile intermediate, which is often used in the next step without further purification.

Part B: Cyclocondensation

-

Dissolve the crude enaminonitrile intermediate in a suitable solvent such as ethanol or isopropanol.

-

Add guanidine hydrochloride (1.5 eq) and a base such as sodium ethoxide or potassium carbonate (2.0 eq).

-

Heat the mixture to reflux (typically 80-90 °C) for 4-12 hours until the reaction is complete (monitored by TLC or LC-MS).

-

Cool the reaction to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.

-

Purify the residue by recrystallization or column chromatography to obtain the desired 4-aminopyrimidine derivative.

Causality and Justification:

-

DMF-DMA : This reagent acts as a one-carbon electrophile, reacting with the acidic α-protons of the acetonitrile to form a reactive enaminonitrile intermediate. This sets the stage for cyclization.

-

Guanidine : Guanidine serves as the three-atom component (N-C-N) required to form the pyrimidine ring through a cyclocondensation reaction with the enaminonitrile.

-

Base : The base in the second step is required to neutralize the guanidine hydrochloride salt, liberating the free guanidine base needed for the nucleophilic attack and subsequent cyclization.

Case Study: Synthetic Approach to Foretinib Analogs

Foretinib is a multi-kinase inhibitor targeting MET, VEGFR, and other tyrosine kinases. While its synthesis is complex, the core structure highlights the principles discussed. A key intermediate in some patented synthetic routes involves a difluorophenyl moiety linked to a quinoline core.[14][15] The following illustrates how 2-(4-Bromo-2,5-difluorophenyl)acetonitrile could be envisioned as a starting point for a key fragment.

Hypothetical Retrosynthesis

A retrosynthetic analysis suggests that a key bond formation could be a Suzuki coupling or an SNAr reaction to connect the difluorophenyl unit to a pre-functionalized heterocyclic core.

Caption: Retrosynthetic analysis for a kinase inhibitor analog.

The synthesis would involve an initial reaction at the aryl bromide position, followed by modification of the nitrile. For example, a Suzuki coupling could install a group that is later transformed into a linker for the quinoline core, or the nitrile itself could be hydrolyzed to an amide, a common feature for hydrogen bonding with the kinase hinge region.[15]

Conclusion

2-(4-Bromo-2,5-difluorophenyl)acetonitrile is a powerful and versatile building block for the synthesis of kinase inhibitors. Its orthogonal functional groups—the aryl bromide and the acetonitrile—allow for sequential, controlled modifications, enabling the construction of complex molecular architectures. By leveraging robust synthetic methods such as palladium-catalyzed cross-coupling and nitrile-based heterocycle formation, researchers can efficiently access a wide array of novel kinase inhibitors for drug discovery and development. The protocols and strategies outlined in this guide provide a solid foundation for the effective utilization of this key intermediate.

References

-

Batran, R., et al. (2022, May 16). EGFR inhibitors synthesis and biological assessment. Dove Medical Press. [Link]

-

J. Med. Chem. (2021, October 8). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. ACS Publications. [Link]

-

Liu, Q., et al. (2022, June 20). Exploring kinase family inhibitors and their moiety preferences using deep SHapley additive exPlanations. PMC. [Link]

- Google Patents. CN105218445B - A kind of preparation method of tyrosine kinase inhibitor Foretinib.

-

Boruah, P. R., et al. A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. [Link]

-

ResearchGate. Examples of difluoromethyl use in kinase inhibitors (4,5). [Link]

-

MDPI. (2011, June 14). Synthesis and In Vitro Protein Tyrosine Kinase Inhibitory Activity of Furan-2-yl(phenyl)methanone Derivatives. [Link]

- Google Patents.

-

Reddit. (2023, December 20). Help needed with unreproducible Suzuki coupling. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

PubMed. (2008, February 15). Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1][3][]triazine-based VEGFR-2 kinase inhibitors. [Link]

-

PubMed. (2006, December 28). Synthesis and Src kinase inhibitory activity of a series of 4-[(2,4-dichloro-5-methoxyphenyl)amino]-7-furyl-3-quinolinecarbonitriles. [Link]

-

Myers, A. The Suzuki Reaction - Chem 115. [Link]

-

Frontiers. (2024, October 20). Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. [Link]

-

NIH. FGFR1 Kinase Inhibitors: Close Regioisomers Adopt Divergent Binding Modes and Display Distinct Biophysical Signatures. [Link]

-

MDPI. (2023, April 16). Advances in the Application of Acetonitrile in Organic Synthesis since 2018. [Link]

-

ResearchGate. Synthesis and Reactivity of α-Bromo-4-(difluoromethylthio)acetophenone. [Link]

-

Frontiers. (2022, September 13). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. [Link]

Sources

- 1. dovepress.com [dovepress.com]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Frontiers | Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 [frontiersin.org]

- 5. CAS 656-35-9: (2,4-difluorophenyl)acetonitrile [cymitquimica.com]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. mdpi.com [mdpi.com]

- 8. Exploring kinase family inhibitors and their moiety preferences using deep SHapley additive exPlanations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. reddit.com [reddit.com]

- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 14. CN105218445B - A kind of preparation method of tyrosine kinase inhibitor Foretinib - Google Patents [patents.google.com]

- 15. CN103965104B - A kind of preparation method of tyrosine kinase inhibitor and its intermediate - Google Patents [patents.google.com]

Application Note & Protocol: Phase-Transfer Catalyzed Alkylation of 2-(4-Bromo-2,5-difluorophenyl)acetonitrile

Abstract & Introduction

α-Alkylated arylacetonitriles are pivotal structural motifs in medicinal chemistry and materials science, serving as versatile precursors for a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and molecular probes. The compound 2-(4-Bromo-2,5-difluorophenyl)acetonitrile is a particularly valuable starting material, incorporating a synthetically versatile bromine atom for subsequent cross-coupling reactions and a difluorophenyl ring, a common feature in modern pharmacophores for modulating metabolic stability and binding affinity.

This application note provides a detailed, field-proven protocol for the efficient mono-alkylation of 2-(4-Bromo-2,5-difluorophenyl)acetonitrile. We eschew traditional methods requiring hazardous, anhydrous strong bases like lithium diisopropylamide (LDA) or sodium hydride (NaH) in favor of a robust and scalable Phase-Transfer Catalysis (PTC) methodology. This approach offers significant advantages in terms of operational simplicity, enhanced safety, and alignment with green chemistry principles by utilizing aqueous inorganic bases and minimizing organic solvent waste.[1] The causality behind each experimental choice is explained to empower researchers to adapt and troubleshoot the procedure effectively.

Mechanistic Rationale: The Power of Phase-Transfer Catalysis

The core of this transformation lies in the deprotonation of the α-carbon to the nitrile group. The benzylic proton of 2-(4-Bromo-2,5-difluorophenyl)acetonitrile is sufficiently acidic to be removed by a strong base, forming a resonance-stabilized carbanion (a nitrile anion).[2] This carbanion is a potent nucleophile that can readily attack an electrophilic alkylating agent, such as an alkyl halide, in a classic SN2 reaction to form a new carbon-carbon bond.[3]

However, the challenge lies in bringing the water-soluble base (like NaOH) into contact with the organic-soluble arylacetonitrile. This is where Phase-Transfer Catalysis (PTC) provides an elegant solution.[4][5]

The PTC Cycle involves several key steps:

-

Anion Exchange: A quaternary ammonium salt, the phase-transfer catalyst (e.g., Tetrabutylammonium Bromide, TBAB), exchanges its bromide anion for a hydroxide anion from the concentrated aqueous base layer at the phase interface.

-

Phase Transfer: The resulting lipophilic quaternary ammonium hydroxide (Q⁺OH⁻) migrates into the organic phase.

-

Deprotonation: In the organic phase, the powerful hydroxide base deprotonates the arylacetonitrile (ArCH₂CN), generating the carbanion. The catalyst now exists as a lipophilic ion pair with the carbanion, [Q⁺][ArCHCN]⁻.

-

Nucleophilic Attack (Alkylation): This ion pair reacts with the added alkyl halide (R-X). The desired α-alkylated product (ArCH(R)CN) is formed, and the catalyst is regenerated as a quaternary ammonium halide (Q⁺X⁻).

-

Catalyst Regeneration: The Q⁺X⁻ migrates back to the aqueous interface to restart the cycle.

This catalytic cycle continuously transfers the base's reactivity into the organic phase, driving the reaction to completion under mild conditions without the need for strictly anhydrous solvents.[4][6]

Caption: A simplified diagram of the PTC mechanism for arylacetonitrile alkylation.

Experimental Protocol

This protocol details the mono-alkylation using ethyl bromide as a representative alkylating agent. The principles can be readily adapted for other primary alkyl halides.

Materials & Reagents

| Reagent | CAS Number | M.W. ( g/mol ) | Notes |

| 2-(4-Bromo-2,5-difluorophenyl)acetonitrile | 133058-75-0 | 232.03 | Starting material. Purity >97%. |

| Ethyl Bromide (Bromoethane) | 74-96-4 | 108.97 | Alkylating agent. |

| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | Reagent grade pellets or pearls. |

| Tetrabutylammonium Bromide (TBAB) | 1643-19-2 | 322.37 | Phase-transfer catalyst. |

| Toluene | 108-88-3 | 92.14 | Anhydrous grade recommended, but not essential. |

| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | For extraction and chromatography. |

| Hexanes | 110-54-3 | - | For chromatography. |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Drying agent. |

| Deionized Water | 7732-18-5 | 18.02 | For workup. |

| Brine (Saturated NaCl solution) | 7647-14-5 | 58.44 | For work-up. |

Equipment

-

Three-neck round-bottom flask with magnetic stirrer, reflux condenser, and nitrogen inlet.

-

Heating mantle with temperature controller.

-

Separatory funnel, beakers, Erlenmeyer flasks.

-

Rotary evaporator.

-

Silica gel for column chromatography.

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄).

Safety Precautions

-

General: Conduct all operations in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Substrate: 2-(4-Bromo-2,5-difluorophenyl)acetonitrile is harmful if swallowed, inhaled, or in contact with skin, and causes skin and eye irritation.

-

Alkylating Agents: Ethyl bromide is a toxic and potentially carcinogenic compound. Handle with extreme care.

-

Base: Concentrated sodium hydroxide is highly corrosive and can cause severe burns. Prepare the 50% solution with care, as the dissolution is highly exothermic. Always add NaOH to water, not the other way around.

Step-by-Step Procedure

Caption: Experimental workflow for the PTC alkylation procedure.

-

Reactor Setup: Assemble a 250 mL three-neck round-bottom flask with an overhead stirrer or a large magnetic stir bar, a reflux condenser, and a nitrogen inlet.

-

Reagent Charging: To the flask, add 2-(4-Bromo-2,5-difluorophenyl)acetonitrile (10.0 g, 43.1 mmol, 1.0 equiv.), Tetrabutylammonium Bromide (TBAB) (1.39 g, 4.31 mmol, 0.1 equiv.), and toluene (80 mL).

-